molecular formula C12H14ClNO2 B13005413 4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

Cat. No.: B13005413
M. Wt: 239.70 g/mol
InChI Key: HCJHMZIYDMKGHF-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound features a pyrrolidine ring substituted with a 2-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid can be achieved through several synthetic routes One common method involves the reaction of 2-chlorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized to form the pyrrolidine ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reactions efficiently. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Bromophenyl)-1-methylpyrrolidine-3-carboxylic acid
  • 4-(2-Fluorophenyl)-1-methylpyrrolidine-3-carboxylic acid
  • 4-(2-Methylphenyl)-1-methylpyrrolidine-3-carboxylic acid

Uniqueness

4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Biological Activity

4-(2-Chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid (often referred to as CMPCA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of CMPCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of CMPCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects. The compound's mechanism of action may involve:

  • Enzyme Inhibition : CMPCA has been shown to inhibit norepinephrine reuptake, which may enhance noradrenergic signaling in the brain .
  • Receptor Modulation : It can interact with serotonin receptors, influencing mood and anxiety pathways .
  • Antimicrobial Activity : Preliminary studies indicate that CMPCA exhibits antimicrobial properties, which may be linked to its structural features that allow it to penetrate bacterial cell walls.

Antimicrobial Properties

CMPCA has been investigated for its antimicrobial activity against various pathogens. Studies have demonstrated that it possesses:

  • Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : Exhibits antifungal properties, potentially useful in treating fungal infections.

Anticancer Potential

Research indicates that CMPCA may have anticancer properties. Its structural similarity to other known anticancer agents suggests it could inhibit tumor growth through:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies show that CMPCA can halt the progression of cancer cells through the cell cycle, preventing proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of CMPCA revealed:

Pathogen TypeMinimum Inhibitory Concentration (MIC)Observations
Gram-positive Bacteria32 µg/mLEffective against Staphylococcus aureus
Gram-negative Bacteria64 µg/mLEffective against Escherichia coli
Fungi16 µg/mLEffective against Candida albicans

This study underscores the potential of CMPCA as a candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of CMPCA, researchers found:

  • Cell Lines Tested : Human breast cancer (MCF-7) and leukemia (HL-60).
  • Results :
    • MCF-7 cells showed a significant decrease in viability at concentrations above 50 µM.
    • HL-60 cells exhibited apoptosis when treated with CMPCA for 48 hours.

These findings suggest that CMPCA could be a promising lead compound for further anticancer drug development .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

4-(2-chlorophenyl)-1-methylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H14ClNO2/c1-14-6-9(10(7-14)12(15)16)8-4-2-3-5-11(8)13/h2-5,9-10H,6-7H2,1H3,(H,15,16)

InChI Key

HCJHMZIYDMKGHF-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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